3 5-Dimethylphenylzinc iodide 0.5M

Description

Historical Context and Evolution of Organozinc Reagents in Organic Synthesis

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized the first organozinc compound, diethylzinc (B1219324), by reacting ethyl iodide with zinc metal. sigmaaldrich.com This pioneering work laid the foundation for the development of a new class of organometallic reagents. Initially, the high reactivity and pyrophoric nature of dialkylzinc compounds presented significant handling challenges.

A pivotal advancement came with the discovery of the Reformatsky reaction in 1887, which utilizes organozinc reagents generated in situ from α-haloesters and zinc metal to react with carbonyl compounds. illinois.edunih.govresearchgate.net This reaction demonstrated the utility of organozinc compounds in a more controlled manner.

The 20th century witnessed a surge in the applications of organozinc reagents, most notably with the development of palladium-catalyzed cross-coupling reactions. The Negishi coupling, reported by Ei-ichi Negishi in 1977, revolutionized organic synthesis by demonstrating the effective coupling of organozinc reagents with various organic halides in the presence of a palladium or nickel catalyst. wikipedia.org This breakthrough significantly expanded the scope and applicability of organozinc chemistry.

| Year | Discovery/Development | Significance |

|---|---|---|

| 1848 | Synthesis of diethylzinc by Edward Frankland | First synthesis of an organozinc compound. sigmaaldrich.com |

| 1887 | Reformatsky Reaction | Demonstrated the utility of in situ generated organozinc reagents in C-C bond formation. illinois.edunih.govresearchgate.net |

| 1977 | Negishi Coupling | Introduced a powerful palladium-catalyzed cross-coupling reaction using organozinc reagents. wikipedia.org |

Significance of Aryl Organozinc Halides as Synthetic Intermediates

Aryl organozinc halides, with the general formula ArZnX (where Ar is an aryl group and X is a halogen), have emerged as particularly valuable synthetic intermediates. Their significance stems from a key characteristic: a more covalent and less polarized carbon-zinc bond compared to their Grignard (organomagnesium) or organolithium counterparts. This reduced reactivity imparts a higher degree of functional group tolerance, allowing for their use in the synthesis of complex molecules containing sensitive functional groups such as esters, ketones, and nitriles without undesired side reactions.

This chemoselectivity makes aryl organozinc halides ideal reagents for complex, multi-step syntheses where the protection and deprotection of functional groups can be minimized, leading to more efficient and atom-economical synthetic routes. Their utility is prominently showcased in the Negishi coupling, where they serve as the nucleophilic partner, enabling the formation of biaryl compounds and other important structural motifs in natural product synthesis and medicinal chemistry.

| Organometallic Reagent | Reactivity | Functional Group Tolerance |

|---|---|---|

| Organolithium (RLi) | Very High | Low |

| Grignard (RMgX) | High | Moderate |

| Organozinc (RZnX) | Moderate | High |

Specific Context of 3,5-Dimethylphenylzinc Iodide within Contemporary Organometallic Research

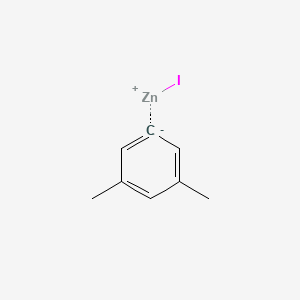

3,5-Dimethylphenylzinc iodide is a specific example of an aryl organozinc halide that finds its application within the framework of modern organic synthesis, primarily as a nucleophilic building block in cross-coupling reactions. Its chemical structure features a zinc-iodide moiety attached to a 3,5-dimethylphenyl group. This compound is commercially available, typically as a 0.5M solution in tetrahydrofuran (B95107) (THF), which facilitates its direct use in synthetic protocols without the need for in situ preparation.

The primary role of 3,5-Dimethylphenylzinc iodide in contemporary research is as a reagent in Negishi cross-coupling reactions. The presence of the two methyl groups on the phenyl ring can influence the electronic and steric properties of the reagent, which can be strategically utilized in the synthesis of specific target molecules. Researchers can employ this reagent to introduce the 3,5-dimethylphenyl moiety into a variety of organic substrates, leading to the formation of more complex molecular architectures.

While extensive research focusing solely on the unique properties of 3,5-Dimethylphenylzinc iodide is not widespread, its utility is well-established within the broader context of the Negishi coupling and other palladium-catalyzed transformations. Its commercial availability and predictable reactivity make it a reliable tool for synthetic chemists engaged in the construction of sterically hindered or electronically tuned biaryl systems and other complex organic molecules.

| Property | Value |

|---|---|

| CAS Number | 312692-98-1 |

| Linear Formula | (CH3)2C6H3ZnI sigmaaldrich.com |

| Molecular Weight | 297.45 g/mol sigmaaldrich.com |

| Typical Form | 0.5 M solution in THF sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1,3-dimethylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYFSJQVIZBAMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Generation and Characterization of 3,5 Dimethylphenylzinc Iodide

Direct Metalation Techniques for Aryl Iodides

Direct insertion of zinc metal into aryl halides is a primary and atom-economical route for the synthesis of arylzinc reagents. rsc.org This method's success, however, is highly dependent on the reactivity of the zinc metal and the nature of the aryl halide. Aryl iodides are generally more reactive than their bromide or chloride counterparts in these insertion reactions. riekemetals.comunacademy.com

Optimization of Zinc Activation and Insertion Protocols

The reactivity of commercial zinc powder is often insufficient for efficient direct metalation. Consequently, various activation methods are employed to enhance its reactivity. One of the most effective methods involves the use of "Rieke zinc," a highly reactive form of zinc prepared by the reduction of zinc salts with alkali metals like lithium or sodium. researchgate.netnih.gov

The reaction conditions for the insertion of Rieke zinc into aryl iodides can be optimized to achieve high conversion rates. For instance, using approximately 1.5 equivalents of Rieke zinc can lead to complete conversion overnight at room temperature or within 1-2 hours under reflux conditions. riekemetals.comriekemetals.com In contrast, less reactive aryl bromides may necessitate 2-3 equivalents of zinc and refluxing for several hours. riekemetals.comriekemetals.com

The following table summarizes typical reaction conditions for the formation of arylzinc reagents from aryl iodides using Rieke zinc.

| Parameter | Condition | Source |

| Zinc Equivalents | 1.5 | riekemetals.comriekemetals.com |

| Temperature | Room Temperature or Reflux | riekemetals.comriekemetals.com |

| Time (Room Temp.) | Overnight | riekemetals.comriekemetals.com |

| Time (Reflux) | 1-2 hours | riekemetals.comriekemetals.com |

Role of Stoichiometric and Catalytic Additives

The efficiency and solubility of organozinc reagent formation can be significantly enhanced by the addition of certain stoichiometric and catalytic additives.

The addition of lithium chloride (LiCl) has been shown to dramatically promote the direct insertion of zinc metal into organohalides. nsf.govnih.gov Initially, the precise role of LiCl was not well understood, but recent studies combining single-metal-particle fluorescence microscopy and 1H NMR spectroscopy have provided significant insights. nsf.govnih.gov

Research indicates that LiCl plays a crucial role in solubilizing organozinc intermediates from the surface of the zinc metal following oxidative addition. nsf.govacs.orgnih.govacs.org This solubilization prevents the passivation of the zinc surface and facilitates the formation of soluble organozinc reagents in the reaction medium. nsf.govjetir.org Different lithium salts exhibit varying efficiencies in this process, with LiCl, LiBr, and LiI being particularly effective at solubilizing the organozinc intermediates, leading to the formation of solution species of the type RZnI·LiX. nsf.gov In contrast, salts like LiF and LiOTf are less effective. nsf.gov

The impact of different lithium salts on the formation of organozinc reagents is summarized below.

| Lithium Salt | Efficacy in Solubilizing Organozinc Intermediates | Resulting Organozinc Species | Source |

| LiCl | High | RZnI·LiCl | nsf.gov |

| LiBr | High | RZnI·LiBr | nsf.gov |

| LiI | High | RZnI·LiI | nsf.gov |

| LiF | Low | RZnI | nsf.gov |

| LiOTf | Low | RZnI | nsf.gov |

Amine ligands, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can also play a significant role in the synthesis and stability of organozinc reagents. nih.gov DFT calculations suggest that TMEDA can promote the ionization of the zinc-iodine bond in organozinc iodides, thereby stabilizing the carbon-zinc bond. nih.gov This stabilizing interaction is achieved through the formation of a four-coordinate zinc atom with a bidentate TMEDA ligand. nih.govacs.org However, it is noteworthy that in some contexts, such as uncatalyzed conjugate addition reactions, organozinc halides stabilized with TMEDA have been found to be unreactive. rsc.org The presence of TMEDA is often crucial in reactions conducted in aqueous media. nih.gov

Trimethylsilyl (B98337) chloride (TMSCl) is another additive commonly used to "activate" zinc metal for oxidative addition reactions. nih.govresearchgate.net While its role was traditionally thought to be limited to removing the passivating zinc oxide layer, recent studies using fluorescence lifetime imaging microscopy (FLIM) have revealed a previously unknown mechanistic role. nih.govnih.gov TMSCl aids in the solubilization of the organozinc intermediate from the zinc metal surface after the oxidative addition has occurred. nih.govresearchgate.net This action is distinct from its role prior to the oxidative addition step and contributes to a more efficient synthesis of the organometallic reagent. nih.govresearchgate.net This solubilization is thought to occur through a process that involves the shedding of the top surface layers of the zinc, along with the attached reaction intermediates. nih.gov

Solvent Effects on Reagent Formation and Stability

The choice of solvent is critical in the formation and stability of organozinc reagents. Ethereal solvents are commonly employed for the direct synthesis of arylzinc compounds from aryl iodides and zinc powder. nih.gov Tetrahydrofuran (B95107) (THF) is a widely used solvent for these reactions, including for the preparation of Rieke zinc. riekemetals.comjetir.org

The reaction temperature required for the formation of arylzinc compounds can vary depending on the solvent and the electronic nature of the substituents on the aryl iodide. For instance, reactions with aryl iodides bearing electron-withdrawing groups can often proceed at around 70°C in THF. nih.gov In contrast, those with electron-donating groups may require higher temperatures, such as 100°C or 130°C in diglyme. nih.gov

The stability of the resulting organozinc solution is also influenced by the solvent. For example, 3,5-dimethylphenylzinc iodide is commercially available as a 0.5M solution in THF, indicating a reasonable stability in this solvent under appropriate storage conditions. sigmaaldrich.com The use of 1,2-dimethoxyethane (B42094) (DME) has also been highlighted as important for the preparation of certain organozinc species, particularly in the context of subsequent reactions. rsc.org

Transmetalation Approaches to 3,5-Dimethylphenylzinc Iodide

Transmetalation is a widely employed method for the preparation of organozinc halides. This process involves the transfer of an organic group from a more electropositive metal, such as lithium or magnesium, to a zinc salt.

The generation of 3,5-dimethylphenylzinc iodide can be achieved through the reaction of a corresponding organolithium or organomagnesium precursor with a zinc halide, typically zinc iodide (ZnI₂).

From Organolithium Precursors: The synthesis would involve the initial formation of 3,5-dimethylphenyllithium (B8471337), which is then reacted with ZnI₂. While a specific protocol for 3,5-dimethylphenyllithium is not detailed in the searched literature, the general approach involves the deprotonation of 3,5-dimethylbenzene or the halogen-lithium exchange of an appropriate halo-dimethylbenzene. The subsequent reaction with ZnI₂ would yield the desired 3,5-dimethylphenylzinc iodide.

From Organomagnesium Precursors: A more common route involves the use of a Grignard reagent. 3,5-Dimethylphenylmagnesium bromide is commercially available and can be synthesized by reacting 1-bromo-3,5-dimethylbenzene (B43891) with magnesium metal. sigmaaldrich.comrsc.org The subsequent transmetalation with zinc iodide provides 3,5-dimethylphenylzinc iodide. This method is often preferred due to the milder nature and easier handling of Grignard reagents compared to their organolithium counterparts. The presence of lithium chloride (LiCl) can facilitate the initial magnesium insertion and subsequent reactions. uni-muenchen.de

Table 1: Generation of 3,5-Dimethylphenylzinc Iodide via Transmetalation This table is illustrative and based on general principles of organometallic chemistry, as specific literature on these reactions for this exact compound was not found.

| Precursor | Reagent | Product | General Conditions |

| 3,5-Dimethylphenyllithium | ZnI₂ | 3,5-Dimethylphenylzinc iodide | Anhydrous ethereal solvent (e.g., THF, diethyl ether), inert atmosphere, low temperature |

| 3,5-Dimethylphenylmagnesium bromide | ZnI₂ | 3,5-Dimethylphenylzinc iodide | Anhydrous ethereal solvent (e.g., THF), inert atmosphere |

The halogen-zinc exchange is a powerful and mild method for the synthesis of functionalized organozinc reagents. researchgate.net This reaction involves the direct exchange of a halogen atom on an organic halide with a zinc-containing reagent.

For the synthesis of 3,5-dimethylphenylzinc iodide, this would typically involve the reaction of 1-iodo-3,5-dimethylbenzene (B1203722) with a suitable zinc reagent. Dialkylzincs, such as diethylzinc (B1219324) (Et₂Zn) or diisopropylzinc (B128070) (iPr₂Zn), are commonly used. The reaction can be promoted by the addition of catalysts or additives. For instance, the use of a catalytic amount of a phosphazene base can dramatically improve the performance of the halogen-zinc exchange of aryl iodides with diethylzinc. sigmaaldrich.com Transition metal salts, such as copper(I) iodide (CuI), can also catalyze the exchange, often allowing for milder reaction conditions and reduced amounts of the zinc reagent. nih.govresearchgate.net

The scope of the halogen-zinc exchange is broad, tolerating a wide range of functional groups on the aromatic ring that might be incompatible with more reactive organometallic reagents like organolithiums or Grignard reagents. researchgate.net However, limitations can include the need for activated aryl halides in some cases and potential side reactions if the reaction conditions are not carefully controlled. The presence of additives like lithium salts can also influence the reactivity and the nature of the organozinc species in solution. nih.gov

Electrochemical Synthesis of Aryl Organozinc Species

Electrochemical methods offer a green and efficient alternative for the synthesis of arylzinc compounds. organic-chemistry.org This technique typically involves the reduction of an aryl halide at a cathode in the presence of a sacrificial zinc anode.

The electrochemical synthesis of arylzinc species can be carried out in a one-compartment cell. organic-chemistry.org For instance, the electroreduction of aryl halides can be achieved in solvents like dimethylformamide (DMF) or acetonitrile, often with a cobalt halide and pyridine (B92270) as a ligand to catalyze the process. organic-chemistry.org This method is particularly effective for aryl bromides and can tolerate various functional groups. organic-chemistry.org The resulting solution of the arylzinc reagent can often be used directly in subsequent reactions, such as Negishi cross-couplings. organic-chemistry.org

Another electrochemical approach involves the use of a nickel catalyst and a sacrificial zinc anode in an undivided cell. rsc.org This allows for the preparation of arylzinc species from aryl chlorides and bromides in DMF. rsc.org The process involves the reduction of Ni(II) to Ni(0), oxidative addition of the aryl halide to Ni(0), and subsequent transmetalation with Zn(II) species generated from the anode. rsc.org

Table 2: General Parameters for Electrochemical Synthesis of Arylzinc Halides

| Parameter | Description |

| Cell Type | Undivided cell |

| Anode | Sacrificial zinc rod |

| Cathode | Carbon fiber or other inert material |

| Solvent | DMF, Acetonitrile |

| Catalyst | Ni(II) or Co(II) complexes |

| Supporting Electrolyte | Tetrabutylammonium bromide (NBu₄Br) |

| Mode | Constant current (galvanostatic) |

Spectroscopic and Computational Approaches to Reagent Characterization

The characterization of organozinc reagents like 3,5-dimethylphenylzinc iodide in solution is crucial for understanding their reactivity. A combination of spectroscopic techniques and computational modeling provides detailed insights into their structure and behavior.

In solution, organozinc halides exist in a complex equilibrium known as the Schlenk equilibrium. thieme.comwikipedia.org For 3,5-dimethylphenylzinc iodide (ArZnI), this equilibrium involves the disproportionation to the diarylzinc species (Ar₂Zn) and zinc iodide (ZnI₂).

2 ArZnI ⇌ Ar₂Zn + ZnI₂

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the organic group and the halide. thieme.comwikipedia.org In coordinating solvents like tetrahydrofuran (THF), the equilibrium generally favors the organozinc halide. thieme.comwikipedia.org Furthermore, organozinc halides can form dimers and higher oligomers in solution, especially at higher concentrations. researchgate.net The presence of salts, such as lithium halides, can also lead to the formation of "ate" complexes (e.g., [ArZnI₂]⁻Li⁺), which can significantly alter the reactivity of the organozinc species. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to model the formation pathways and structures of organometallic reagents. researchgate.netrsc.org DFT calculations can provide valuable insights into the thermodynamics and kinetics of the transmetalation and halogen-zinc exchange reactions. researchgate.net

For the transmetalation reaction, theoretical modeling can help to understand the transition state structures and the role of solvent molecules in stabilizing intermediates. In the case of halogen-zinc exchange, DFT studies can elucidate the mechanism, including the role of catalysts and additives in lowering the activation energy of the reaction. researchgate.net

Furthermore, computational studies can model the Schlenk equilibrium and the aggregation of organozinc halides in solution. researchgate.net By calculating the relative energies of the monomeric, dimeric, and higher aggregated species, as well as the corresponding diarylzinc and zinc halide products, the position of the equilibrium under different conditions can be predicted. These theoretical insights complement experimental observations and contribute to a more complete understanding of the behavior of 3,5-dimethylphenylzinc iodide in solution. researchgate.netrsc.org

Mechanistic Insights into the Reactivity of 3,5 Dimethylphenylzinc Iodide

Fundamental Reaction Pathways of Aryl Organozinc Halides

Aryl organozinc halides (ArZnX), such as 3,5-dimethylphenylzinc iodide, are a class of organometallic reagents prized for their balance of reactivity and functional group tolerance. wikipedia.orgresearchgate.net Unlike their more reactive organolithium or Grignard counterparts, organozinc reagents exhibit greater selectivity, allowing for their use in complex molecular settings. wikipedia.org Their participation in catalytic cycles typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

The formation of an aryl organozinc halide typically begins with the oxidative addition of an aryl halide to zinc metal. acs.org This process involves the insertion of the zinc metal into the carbon-halogen bond, leading to a change in the oxidation state of the metal. The synthesis of these reagents can be achieved through various methods, including the direct reaction of an aryl halide with an activated form of zinc, such as Rieke® Zinc. sigmaaldrich.com This activation is crucial as it was previously not feasible to directly react aryl bromides or chlorides with standard zinc metal. sigmaaldrich.com

The mechanism of oxidative addition of aryl halides to transition metal centers, a related and extensively studied process, can occur through several pathways. nih.gov While the direct insertion of zinc metal is a heterogeneous process, the principles from homogeneous catalysis offer valuable insights. nih.gov

Concerted Mechanism: This is a common pathway for the oxidative addition of aryl halides to low-valent metal centers. libretexts.orgnih.gov It involves the formation of a three-membered transition state where the metal center interacts with the aryl halide, leading to the simultaneous cleavage of the C-X bond and formation of the new C-Metal and Metal-X bonds. nih.govlibretexts.org This pathway is typical for aryl iodides, bromides, and sulfonates. libretexts.org

SNAr-type (Nucleophilic Substitution) Mechanism: In this pathway, the metal complex acts as a nucleophile, attacking the aryl halide in a process resembling nucleophilic aromatic substitution. nih.gov

Radical Pathways: One-electron radical pathways, which can be either chain or non-chain sequences, are also possible, particularly for first-row transition metals like nickel. nih.govlibretexts.org These mechanisms involve single-electron transfer steps, leading to the formation of radical intermediates.

The reactivity of the aryl halide in oxidative addition follows a well-established trend, with aryl iodides being the most reactive, followed by bromides and then chlorides. libretexts.org This trend is attributed to the decreasing strength of the carbon-halogen bond down the group.

| Mechanism | Description | Typical Substrates |

| Concerted | Simultaneous bond breaking (C-X) and bond formation (C-M, M-X) via a three-centered transition state. nih.govlibretexts.org | Aryl iodides, Aryl bromides, C-H bonds, Si-H bonds. libretexts.org |

| SN2 / Ionic | Stepwise process involving nucleophilic attack of the metal on the electrophilic atom, displacing the halide. libretexts.org | Alkyl halides. libretexts.org |

| Radical | Involves single-electron transfer (SET) to form radical intermediates. Can be chain or non-chain processes. nih.govlibretexts.org | Can occur with aryl halides, particularly with first-row transition metals. nih.gov |

In cross-coupling reactions like the Negishi coupling, the aryl group from the organozinc reagent is transferred to the palladium or nickel catalyst center in a step known as transmetalation. wikipedia.orgacs.org This step is critical as it precedes the final bond-forming reductive elimination.

The kinetics of transmetalation can be complex and are influenced by several factors. Studies on related systems have shown that the reaction can have a first or second-order dependency on the concentration of the organometallic species, depending on the relative rates of sequential aryl transfer steps. acs.org The process involves the exchange of the halide on the catalyst (e.g., Pd or Ni) with the aryl group from the organozinc reagent. acs.org

The thermodynamics of the process are driven by the relative electronegativities and hardness of the metals and ligands involved. libretexts.org The transfer of the organic group to the more electronegative metal center is generally favored. The presence of salt additives, often byproducts from the organozinc preparation, can significantly impact the transmetalation step. researchgate.net These salts can lead to the formation of more reactive "ate" complexes (zincates), which can accelerate the rate of transmetalation. researchgate.netcore.ac.uk In some cases, the accumulation of zinc halide byproducts (e.g., ZnCl₂) can influence the reaction pathway, potentially leading to a sequential transmetalation mechanism involving an [ArZnCl] species. acs.org

| Factor | Influence on Transmetalation |

| Solvent | The coordinating ability of the solvent (e.g., THF, DME) can stabilize intermediates and influence aggregation states, affecting reactivity. rsc.org |

| Salt Additives (e.g., LiCl) | Promotes the formation of higher-order, more nucleophilic zincate species, enhancing the rate of transmetalation. researchgate.netcore.ac.uk |

| Ligands on Catalyst | The steric and electronic properties of ligands (e.g., phosphines) on the Pd or Ni catalyst modulate its reactivity and the ease of transmetalation. acs.org |

| Aryl Group | Electron-donating or withdrawing groups on the aryl ring can influence its nucleophilicity and the rate of transfer. |

Reductive elimination is the final, irreversible step in many cross-coupling catalytic cycles, resulting in the formation of the desired carbon-carbon bond and the regeneration of the low-valent catalyst. youtube.com This process is the formal reverse of oxidative addition. youtube.com For a typical Negishi coupling, this step involves the coupling of the two organic groups (e.g., the 3,5-dimethylphenyl group and another organic partner) from the catalyst center (e.g., (Ar)(R)PdL₂).

A crucial stereochemical requirement for reductive elimination is that the two groups to be eliminated must be cis (adjacent) to one another on the metal center. youtube.com If the groups are trans, a trans-to-cis isomerization must occur before the elimination can proceed. The reaction involves the metal's oxidation state being reduced by two (e.g., Pd(II) to Pd(0)), hence the term "reductive" elimination. youtube.com The process is generally favored for metals with stable lower and higher oxidation states. youtube.com

Role of Zincate Complexes in Enhancing Reactivity and Selectivity

The reactivity of heteroleptic organozinc reagents like 3,5-dimethylphenylzinc iodide can be significantly enhanced by the formation of zincate complexes. researchgate.net These "ate" complexes are formed by the coordination of an additional anionic ligand to the zinc center, which increases the nucleophilicity of the organic group attached to the zinc. researchgate.netcore.ac.uk

Organozinc halides can react with salt additives, such as lithium chloride (LiCl), which are often present from the synthesis of the reagent, to form anionic zincate species. researchgate.netrsc.org

Mono-anionic Zincates (Low-Order): These complexes have the general formula [RZnX₂]⁻ or [R₂ZnX]⁻. They are formed by the coordination of one additional anion to the neutral organozinc species.

Di-anionic Zincates (High-Order): These have the general formula [RZnX₃]²⁻ or [R₂ZnX₂]²⁻. The formation of these higher-order zincates further increases the electron density on the zinc and enhances the "carbanionic" character of the aryl group, making it a more potent nucleophile for transmetalation. researchgate.netcore.ac.uk

In solution, these species often exist in equilibrium and can form aggregates. researchgate.netrsc.org Spectroscopic and computational studies have indicated that these complexes often adopt a distorted tetrahedral geometry. researchgate.net

| Zincate Type | General Formula | Characteristics |

| Neutral Organozinc Halide | RZnX | Moderately reactive, often aggregates. |

| Mono-anionic (Low-Order) | [RZnX₂]⁻ | More nucleophilic than the neutral species. Formed in the presence of salt additives like LiX. researchgate.net |

| Di-anionic (High-Order) | [RZnX₃]²⁻ | Highly reactive and nucleophilic. Plays a key role in facilitating difficult cross-coupling reactions. core.ac.uk |

The structure and, consequently, the reactivity of organozinc and organozincate reagents are profoundly influenced by the surrounding chemical environment. researchgate.net

Counterions: The nature of the counterion (e.g., Li⁺, MgX⁺) associated with the anionic zincate can have a significant effect on reactivity. nih.gov These counterions can influence the aggregation state of the zincate in solution and can participate in the transition state of the transmetalation step. For instance, in some iron-catalyzed reactions, additives have been shown to exert their effect by coordinating to the counterion rather than the primary metal center. nih.gov

Solvents (Coordination Environment): Coordinating solvents like tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME) play a critical role. researchgate.netrsc.org They can break up aggregates of organozinc reagents and solvate the metal center and counterions. The choice of solvent can dramatically alter reaction outcomes. For example, the conjugate addition of organozinc halides to enones was found to be successful in DME but not in THF. rsc.org Computational studies suggest that the bidentate coordinating ability of DME can stabilize a key transition state involving two organozinc moieties, lowering the activation energy compared to THF. rsc.org

Catalytic Cycles in Transition Metal-Mediated Reactions

The reactivity of organozinc halides, such as 3,5-dimethylphenylzinc iodide, is most prominently harnessed through transition metal-catalyzed cross-coupling reactions. The choice of metal catalyst—typically palladium, nickel, copper, or cobalt—is crucial as it dictates the reaction pathway, scope, and efficiency. The catalytic cycle, a series of elementary steps involving the metal center, is fundamental to understanding the transformation. The iodide counter-ion in 3,5-dimethylphenylzinc iodide is not a mere spectator; its unique properties, such as its "softness," polarizability, and nucleophilicity, allow it to actively participate in and influence multiple stages of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rsc.org

Palladium-Catalyzed Pathways

Palladium catalysts are widely employed for cross-coupling reactions involving organozinc reagents in what is known as the Negishi coupling. The generally accepted catalytic cycle proceeds through a sequence of three primary steps involving a palladium(0) active species:

Oxidative Addition: An organic halide (Ar'-X) reacts with the Pd(0) complex to form a Pd(II) intermediate (Ar'-Pd-X).

Transmetalation: The organozinc reagent, 3,5-dimethylphenylzinc iodide ((CH₃)₂C₆H₃ZnI), transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex ((CH₃)₂C₆H₃-Pd-Ar'). The zinc halide salt (ZnXI) is released as a byproduct.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the product ((CH₃)₂C₆H₃-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.

Nickel-Catalyzed Pathways

Nickel catalysts offer a powerful alternative to palladium, often providing complementary reactivity and being more cost-effective. While the fundamental steps of oxidative addition, transmetalation, and reductive elimination are similar, nickel-catalyzed pathways can exhibit significant mechanistic differences. nih.gov Unlike palladium, which generally operates through a Pd(0)/Pd(II) cycle, nickel can access Ni(I) and Ni(III) oxidation states, leading to different reaction pathways. nih.gov

Mechanistic studies on the reactions of alkyl halides with nickel complexes bearing bidentate phosphine (B1218219) ligands (like dppf) have shown that the active catalytic species may bear two ligands, [Ni(dppf)₂]. nih.gov A key mechanistic event in this system is a halide abstraction from the substrate by the nickel complex to form a Ni(I) species and an alkyl radical. nih.gov These two species then rapidly recombine to generate a Ni(II) intermediate, which can proceed through the coupling cycle. nih.gov This highlights that radical intermediates can be integral to nickel-catalyzed cross-coupling, a departure from the purely ionic pathways often depicted for palladium.

The nature of the nucleophile is also a critical distinction. Palladium catalysis typically proceeds via a "soft" nucleophile pathway where the nucleophile attacks the allyl group externally in allylic substitutions. nih.gov In contrast, nickel catalysts are often paired with "hard" nucleophiles that attack the metal center directly before C-C bond formation. nih.gov However, recent research has demonstrated that Ni-catalyzed asymmetric allylic alkylations can also be achieved with "soft" nucleophiles, expanding the mechanistic paradigms for nickel catalysis. nih.gov

Copper- and Cobalt-Catalyzed Pathways

Copper and cobalt catalysts provide further alternatives for reactions involving organozinc reagents, often enabling transformations that are challenging for palladium or nickel. While detailed catalytic cycles for 3,5-dimethylphenylzinc iodide with these metals are less universally defined, they are known to participate in cross-coupling reactions.

Copper-catalyzed reactions involving organozinc reagents are essential for forming C-C and C-heteroatom bonds. The mechanism is often proposed to involve an organocopper intermediate formed via transmetalation from the organozinc compound. This intermediate then undergoes oxidative addition with the coupling partner, followed by reductive elimination.

Cobalt catalysis has gained attention for its ability to mediate cross-coupling reactions, sometimes involving radical pathways. The reaction of an organozinc reagent with a cobalt catalyst can generate a highly reactive organocobalt species. The subsequent steps can vary depending on the reaction conditions and substrates.

The table below summarizes the key mechanistic features of these transition metal catalysts in reactions with organozinc reagents.

| Feature | Palladium-Catalyzed | Nickel-Catalyzed | Copper- and Cobalt-Catalyzed |

| Typical Oxidation States | Pd(0) / Pd(II); sometimes Pd(II) / Pd(IV) nih.gov | Ni(0) / Ni(II); can involve Ni(I) / Ni(III) nih.gov | Varies; can involve Cu(I)/Cu(III) or Co(I)/Co(III) |

| Key Intermediates | Pd(II)-aryl-halide, diorgano-Pd(II) nih.gov | Ni(I)-halide, Ni(II)-alkyl, radical species nih.gov | Organocopper, Organocobalt species |

| Role of Iodide | Can act as a bridging ligand, accelerating catalysis via trans effect-relay rsc.orgnih.gov | Influences oxidative addition and catalyst stability rsc.org | Can stabilize metal centers and participate in transmetalation |

| Common Pathway | Ionic (Negishi coupling) nih.gov | Can be ionic or involve radical intermediates nih.govnih.gov | Can involve ionic or radical pathways |

Computational Chemistry in Elucidating Reaction Mechanisms

The inherent complexity and transient nature of intermediates in catalytic cycles make their experimental detection challenging. Computational chemistry, particularly using quantum chemical methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of reactions involving organozinc reagents. rsc.orgchemrxiv.org These methods allow for the comprehensive mapping of potential energy surfaces, providing insights into reaction pathways that are otherwise inaccessible. chemrxiv.org

High-level computational studies, such as those using the CCSD(T) method, can be employed to investigate fundamental steps like the activation of the carbon-iodine bond in an iodo-precursor by zinc. sciety.orgresearchgate.net Such studies can determine the precise pathways for the formation of the organozinc reagent itself, for instance, the reaction of methyl iodide with atomic zinc to form methylzinc iodide. sciety.orgresearchgate.net By calculating the energies of intermediates and transition states, researchers can identify the most plausible reaction mechanism from several theoretical possibilities. rsc.org

For transition metal-catalyzed reactions, computational studies can:

Determine energy barriers for elementary steps like oxidative addition and reductive elimination, explaining observed reaction rates and selectivities. rsc.org

Characterize the structure of elusive intermediates and transition states, such as the iodide-bridged palladium dimers or Ni(I) radical-pair species. nih.govnih.gov

Evaluate competing pathways , for example, distinguishing between an ionic or a radical mechanism, or between pathways involving different catalyst oxidation states. nih.govchemrxiv.org

Explain the role of ligands and additives , showing how they influence the stability and reactivity of the metal center.

By providing a quantitative picture of the reaction energetics, computational chemistry complements experimental findings to build a complete and detailed understanding of the mechanistic intricacies of reactions involving 3,5-dimethylphenylzinc iodide. chemrxiv.orgorientjchem.org

Applications of 3,5 Dimethylphenylzinc Iodide in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The primary application of 3,5-dimethylphenylzinc iodide is in the formation of new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. This is predominantly achieved through Negishi cross-coupling reactions, although its participation in conjugate additions is also mechanistically plausible.

The Negishi cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org 3,5-Dimethylphenylzinc iodide serves as the organozinc component, providing the 3,5-dimethylphenyl group (a xylyl moiety) to the new molecule. These reactions are noted for their high functional group tolerance, allowing for the coupling of complex molecules. wikipedia.orgyoutube.com

A significant application of 3,5-dimethylphenylzinc iodide is in the palladium- or nickel-catalyzed cross-coupling with various aryl and heteroaryl halides (I, Br, Cl) and triflates (OTf). wikipedia.org This reaction is a direct pathway to construct biaryl structures, which are prevalent in pharmaceuticals and materials science. The reaction involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

The general scheme for this transformation is as follows:

Reaction of 3,5-Dimethylphenylzinc Iodide with an Aryl Halide

Research has demonstrated that palladium catalysts generally provide higher chemical yields and exhibit greater tolerance for various functional groups. wikipedia.org Nickel catalysts are also effective and have been used for coupling with both aryl and heteroaryl halides. rsc.orgnih.gov The choice of halide is important, with reactivity typically following the order I > OTf > Br >> Cl. wikipedia.org

Table 1: Representative Negishi Coupling of 3,5-Dimethylphenylzinc Iodide with Aryl/Heteroaryl Electrophiles

| Electrophile (Ar-X) | Catalyst | Product | Significance |

| 4-Iodoanisole | Pd(PPh₃)₄ | 4-Methoxy-3',5'-dimethyl-1,1'-biphenyl | Synthesis of functionalized biaryls |

| 2-Bromopyridine | Ni(acac)₂ / Ligand | 2-(3,5-Dimethylphenyl)pyridine | Access to heteroaryl-aryl structures |

| Phenyl triflate | PdCl₂(dppf) | 3,5-Dimethyl-1,1'-biphenyl | Use of triflates as effective leaving groups |

3,5-Dimethylphenylzinc iodide can also be coupled with alkenyl and alkynyl electrophiles to form arylated alkenes and alkynes, respectively. wikipedia.org The coupling with alkenyl halides proceeds with high stereoselectivity, typically retaining the geometry of the double bond. nih.govnih.gov This allows for the synthesis of specific E- or Z-isomers, which is crucial for controlling the three-dimensional structure of the target molecule. nih.gov

The reaction with alkenyl halides provides a route to stilbene-like structures, while coupling with terminal alkynyl halides yields aryl-substituted alkynes.

Reaction of 3,5-Dimethylphenylzinc Iodide with an Alkenyl Halide

Table 2: Negishi Coupling of 3,5-Dimethylphenylzinc Iodide with Unsaturated Electrophiles

| Electrophile | Catalyst | Product | Key Feature |

| (E)-1-Iodo-2-phenylethene | PdCl₂(Amphos)₂ | (E)-1-(3,5-Dimethylphenyl)-2-phenylethene | Retention of E-stereochemistry nih.gov |

| (Z)-1-Bromo-1-hexene | Pd(PPh₃)₄ | (Z)-1-(3,5-Dimethylphenyl)-1-hexene | Retention of Z-stereochemistry nih.gov |

| 1-Iodo-2-phenylacetylene | Pd(PPh₃)₄ | 1-(3,5-Dimethylphenyl)-2-phenylacetylene | Formation of a C(sp²)-C(sp) bond organic-chemistry.org |

A key advantage of the Negishi coupling is its high degree of stereoselectivity and regioselectivity. When coupling with alkenyl halides, the configuration of the double bond is typically maintained in the product. nih.govorganic-chemistry.org For instance, the reaction of an (E)-alkenyl halide will yield an (E)-alkene product, and a (Z)-alkenyl halide will produce a (Z)-alkene. nih.gov This stereoretention is a significant feature for synthetic applications where precise geometric control is necessary.

The regioselectivity of the Negishi reaction is exceptionally high. The new carbon-carbon bond forms specifically between the carbon atom bearing the zinc in the organozinc reagent and the carbon atom bearing the halide or triflate in the electrophile. youtube.com In the case of 3,5-dimethylphenylzinc iodide, the coupling will invariably occur at the C1 position of the dimethylphenyl ring, where the zinc iodide group is attached. This predictability makes the Negishi coupling a reliable tool for constructing complex molecular architectures.

The Negishi coupling was one of the first reliable methods for the synthesis of unsymmetrical biaryls in high yields. organic-chemistry.org The reaction of 3,5-dimethylphenylzinc iodide with a different aryl or heteroaryl halide is a direct and efficient route to unsymmetrical, substituted biaryl compounds. These motifs are common in medicinal chemistry and materials science.

Furthermore, the Negishi reaction is known for its tolerance to a wide range of functional groups on either coupling partner. wikipedia.org Groups that are often incompatible with more reactive organometallics (like Grignard or organolithium reagents), such as esters, ketones, and nitriles, are typically well-tolerated. youtube.com This functional group compatibility makes 3,5-dimethylphenylzinc iodide a suitable reagent for the late-stage synthesis of polyfunctional arenes, where complex molecules with multiple reactive sites are assembled without the need for extensive protecting group strategies.

Conjugate addition, or Michael addition, involves the addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com While organozinc reagents like 3,5-dimethylphenylzinc iodide are generally not nucleophilic enough on their own to participate in this reaction efficiently, they can be converted into more reactive species.

Specifically, transmetalation of the organozinc reagent with a copper(I) salt (e.g., CuCN or CuI) generates a Gilman-type organocuprate reagent, in this case, a (3,5-dimethylphenyl)copper species. These organocuprates are excellent nucleophiles for 1,4-addition to α,β-unsaturated ketones, esters, and other Michael acceptors, favoring this pathway over direct 1,2-addition to the carbonyl group. libretexts.org This provides a powerful method for forming a carbon-carbon bond at the β-position of a carbonyl system.

The general transformation proceeds as follows:

Copper-Catalyzed Conjugate Addition using 3,5-Dimethylphenylzinc Iodide

Table 3: Potential Application in Conjugate Addition

| Michael Acceptor | Reagent System | Product Type | Key Transformation |

| Cyclohex-2-en-1-one | 1. 3,5-Dimethylphenylzinc iodide + CuCN2. H₃O⁺ quench | 3-(3,5-Dimethylphenyl)cyclohexan-1-one | Formation of a C(sp²)-C(sp³) bond via 1,4-addition libretexts.org |

| Methyl acrylate | 1. 3,5-Dimethylphenylzinc iodide + CuCN2. H₃O⁺ quench | Methyl 3-(3,5-dimethylphenyl)propanoate | Introduction of the aryl group at the β-position of an ester masterorganicchemistry.com |

This two-step, one-pot procedure allows the 3,5-dimethylphenyl group to be used as a soft nucleophile, selectively attacking the β-position of the conjugated system and expanding the synthetic utility of 3,5-dimethylphenylzinc iodide beyond cross-coupling reactions.

Compound Index

Conjugate Addition Reactions (1,4-Additions)

Reactivity with Enones and Activated Alkenes

The 1,4-addition of 3,5-dimethylphenylzinc iodide to enones and other activated alkenes provides access to β-arylated carbonyl compounds and related structures. The reactivity of the organozinc reagent can be modulated by the choice of catalyst and reaction conditions. Copper catalysts, in particular, have been shown to be highly effective in promoting these conjugate addition reactions. The use of chiral ligands in conjunction with copper salts allows for the development of enantioselective variants of this reaction, a critical aspect for the synthesis of chiral molecules.

Enantioselective Variants and Chiral Catalysis

The development of enantioselective conjugate addition reactions using 3,5-dimethylphenylzinc iodide has been a significant area of research. Chiral copper complexes, often generated in situ from a copper(I) or copper(II) precursor and a chiral ligand, are the most common catalytic systems. A variety of chiral ligands, including those based on phosphoramidites and other phosphorus-containing structures, have been explored. These chiral catalysts create a chiral environment around the reactive species, enabling the facial-selective addition of the 3,5-dimethylphenyl group to the enone, resulting in the formation of one enantiomer in excess. The enantiomeric excess (ee) achieved in these reactions is highly dependent on the structure of the chiral ligand, the substrate, and the reaction conditions. For instance, the copper-catalyzed conjugate addition of various dialkylzinc reagents to cyclic and acyclic enones has been shown to proceed with high enantioselectivity when using specific chiral phosphorus amidite ligands. core.ac.uk

Addition Reactions to Carbonyl Compounds

The nucleophilic addition of organometallic reagents to carbonyl compounds is a fundamental method for the synthesis of alcohols. 3,5-Dimethylphenylzinc iodide readily participates in these reactions, adding to both aldehydes and ketones to furnish the corresponding secondary and tertiary alcohols, respectively.

Catalytic Asymmetric Additions to Aldehydes and Ketones

A major focus in this area has been the development of catalytic asymmetric methods for the addition of 3,5-dimethylphenylzinc iodide to carbonyls. This approach avoids the need for stoichiometric chiral auxiliaries and provides an efficient route to enantioenriched alcohols. Chiral amino alcohols and other bidentate ligands have proven to be effective catalysts for these transformations. These ligands coordinate to the zinc atom, creating a chiral complex that delivers the 3,5-dimethylphenyl group to one face of the carbonyl with high selectivity. While the catalytic asymmetric addition of dialkylzinc reagents to aldehydes is a well-established field, the corresponding additions of arylzinc reagents, including 3,5-dimethylphenylzinc iodide, are still an area of active development.

| Catalyst/Ligand System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Chiral Amino Alcohols | Aldehydes | Secondary Alcohols | Moderate to High | Moderate to High |

| Chiral Diamines | Ketones | Tertiary Alcohols | Variable | Variable |

Stereochemical Control in Alkylation and Arylation Reactions

Achieving a high degree of stereochemical control is paramount in the synthesis of complex molecules. In the context of additions of 3,5-dimethylphenylzinc iodide, the stereochemistry of the newly formed stereocenter is dictated by the chiral catalyst or auxiliary employed. The steric and electronic properties of both the organozinc reagent and the substrate, as well as the structure of the chiral ligand, all play a crucial role in determining the facial selectivity of the addition. For instance, in the Pd(II)-catalyzed enantioselective C(sp³)-H arylation of ketones, the use of a chiral transient directing group and specific ligands can lead to high enantioselectivity. nih.gov While this example does not directly involve 3,5-dimethylphenylzinc iodide, it highlights the principles of stereochemical control that are applicable to arylation reactions.

Multicomponent Reactions Incorporating Aryl Organozinc Species (e.g., Mannich-type)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. While specific examples detailing the use of 3,5-dimethylphenylzinc iodide in Mannich-type MCRs are not prevalent in the immediate literature, the general reactivity of organozinc reagents suggests their potential as nucleophilic partners in such transformations. A Mannich-type reaction typically involves an aldehyde, an amine, and a carbon nucleophile. An arylzinc reagent like 3,5-dimethylphenylzinc iodide could, in principle, act as the nucleophile, adding to a pre-formed iminium ion to generate a β-amino compound.

Carbon-Heteroatom Bond Forming Reactions

The versatility of 3,5-dimethylphenylzinc iodide extends beyond carbon-carbon bond formation to the creation of bonds between carbon and various heteroatoms. These reactions are of significant interest in organic synthesis for the introduction of functional groups that can profoundly influence the biological activity and material properties of molecules. The following sections detail the application of 3,5-dimethylphenylzinc iodide in silylation and other electrophilic trapping reactions.

Silylation Reactions (C-Si bond formation)

The introduction of a silyl (B83357) group, specifically a trimethylsilyl (B98337) (TMS) group, onto an aromatic ring is a valuable transformation in organic synthesis. Arylsilanes are versatile intermediates that can participate in a variety of cross-coupling reactions, such as the Hiyama coupling. While direct silylation of 3,5-dimethylphenylzinc iodide is not extensively documented, the reactivity of arylzinc reagents suggests a feasible pathway for this transformation.

The reaction would likely proceed via a palladium-catalyzed cross-coupling reaction between 3,5-dimethylphenylzinc iodide and a suitable silyl electrophile, such as chlorotrimethylsilane (B32843) (TMS-Cl). The catalytic cycle would involve the oxidative addition of the silyl chloride to a palladium(0) complex, followed by transmetalation with 3,5-dimethylphenylzinc iodide and subsequent reductive elimination to yield the desired 3,5-dimethylphenyltrimethylsilane and regenerate the palladium(0) catalyst.

A plausible reaction scheme is presented below:

Scheme 1: Proposed Silylation of 3,5-Dimethylphenylzinc Iodide

While specific research on this exact reaction is sparse, related studies on the silylation of aryl chlorides provide a strong basis for its potential success. For instance, palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane (B74624) has been shown to be effective for a range of substrates, including those with electron-donating groups similar to the methyl groups on the 3,5-dimethylphenyl ring. organic-chemistry.org These methods often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle. organic-chemistry.org

The development of a direct silylation protocol for 3,5-dimethylphenylzinc iodide would offer a valuable alternative to traditional methods that often require the use of more reactive and less functional-group-tolerant organolithium or Grignard reagents.

Other Electrophilic Trapping Reactions

Beyond silylation, 3,5-dimethylphenylzinc iodide can be trapped with a variety of other electrophiles to form new carbon-heteroatom bonds. These reactions often benefit from the use of a transition metal catalyst, typically copper or palladium, to facilitate the coupling process.

One of the most well-developed electrophilic trapping reactions for arylzinc reagents is copper-catalyzed amination. This reaction allows for the direct formation of a C-N bond, a crucial linkage in a vast array of pharmaceuticals, agrochemicals, and functional materials. Recent advancements have demonstrated the effective amination of arylzinc pivalates using hypervalent iodine reagents as the electrophilic amine source. chemrxiv.orgchemrxiv.org Although the substrate is an arylzinc pivalate (B1233124) rather than an iodide, the fundamental reactivity is analogous, suggesting that 3,5-dimethylphenylzinc iodide could undergo a similar transformation.

The reaction typically involves the use of a copper(II) salt as a catalyst and an O-benzoyl hydroxylamine (B1172632) derivative as the electrophilic aminating agent. nih.govacs.org The process is generally high-yielding and tolerates a wide range of functional groups.

Table 1: Examples of Copper-Catalyzed Amination of Arylzinc Reagents

| Arylzinc Reagent | Electrophilic Aminating Agent | Catalyst | Product | Yield (%) |

| Phenylzinc pivalate | N-Benzoyl-N-phenylhydroxylamine | Cu(OAc)₂ | N,N-Diphenylamine | 90 |

| 4-Methoxyphenylzinc pivalate | N-Benzoyl-N-phenylhydroxylamine | Cu(OAc)₂ | 4-Methoxy-N-phenylaniline | 85 |

| 2-Thienylzinc pivalate | N-Benzoyl-N-phenylhydroxylamine | Cu(OAc)₂ | N-Phenyl-2-thiophenamine | 78 |

Data sourced from studies on arylzinc pivalates, which are expected to have similar reactivity to 3,5-dimethylphenylzinc iodide. chemrxiv.org

Furthermore, arylzinc reagents can react with other electrophiles such as aldehydes and ketones. nih.gov These reactions, often facilitated by a Lewis acid or a transition metal catalyst, result in the formation of secondary and tertiary alcohols, respectively. The Fukuyama coupling, a palladium-catalyzed reaction between an organozinc reagent and a thioester, provides a direct route to ketones. wikipedia.org

The reaction of 3,5-dimethylphenylzinc iodide with an acyl chloride in the presence of a palladium catalyst is another powerful method for the synthesis of ketones. This reaction is highly chemoselective, often tolerating other halide functionalities on the aromatic ring. organic-chemistry.org

Table 2: Potential Electrophilic Trapping Reactions of 3,5-Dimethylphenylzinc Iodide

| Electrophile | Catalyst/Conditions | Product Type |

| Acyl Chloride | Pd catalyst | Ketone |

| Aldehyde | Lewis Acid or Transition Metal | Secondary Alcohol |

| Ketone | Lewis Acid or Transition Metal | Tertiary Alcohol |

| Allyl Halide | Pd catalyst | Allylated Arene |

| Thioester | Pd catalyst (Fukuyama Coupling) | Ketone |

The ability to trap 3,5-dimethylphenylzinc iodide with a diverse range of electrophiles underscores its utility as a versatile building block in the synthesis of complex organic molecules with tailored functionalities.

Advanced Considerations and Future Directions in 3,5 Dimethylphenylzinc Iodide Research

Chemo-, Regio-, and Stereoselectivity Control in Reactions

Achieving high levels of selectivity is a cornerstone of modern synthetic chemistry, minimizing waste and avoiding complex purification steps. In reactions involving 3,5-dimethylphenylzinc iodide, particularly in palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and additives is paramount for controlling the chemical, regional, and stereochemical outcome.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. Organozinc reagents like 3,5-dimethylphenylzinc iodide are valued for their ability to participate in reactions like the Negishi coupling with high chemoselectivity. For instance, a palladium-catalyzed cross-coupling can be directed to occur selectively at a carbon-halogen bond, leaving other sensitive groups such as esters or nitriles intact. vapourtec.com

Regio- and Stereoselectivity: The precise control over which region of a molecule reacts (regioselectivity) and the spatial arrangement of the resulting bonds (stereoselectivity) is critical. In Negishi couplings, the stereochemistry of an alkenyl halide is typically retained in the product. nih.gov However, studies have shown that the choice of phosphine (B1218219) ligand on the palladium catalyst can influence this outcome. A significant challenge in couplings with secondary alkylzinc reagents is the potential for isomerization via β-hydride elimination, which can lead to a mixture of products. nih.govmit.edu The development of specialized ligands that accelerate the desired reductive elimination step over undesired side reactions is a key area of research. nih.govmit.edu For example, the use of additives like tetramethylethylenediamine (TMEDA) with a PdCl₂(PPh₃)₂ catalyst has been shown to negate ligand-related loss of stereointegrity and prevent homocoupling side reactions. nih.gov Similarly, chelation between an oxygen atom in the substrate and the palladium center can direct the reaction to achieve high regio- and stereoselectivity. nih.gov

Functional Group Tolerance and Synthetic Scope Expansion

A significant advantage of organozinc reagents over more reactive organometallics (like organolithium or Grignard reagents) is their superior functional group tolerance. researchgate.net This characteristic allows for the synthesis of complex molecules without the need for extensive use of protecting groups, leading to more efficient and atom-economical synthetic routes.

Research has demonstrated that Negishi couplings involving arylzinc iodides, including the 3,5-dimethylphenyl derivative, are compatible with a wide array of functional groups. The direct insertion method for preparing the arylzinc iodide is particularly noted for enhancing this tolerance. dp.tech This broad compatibility expands the synthetic scope of 3,5-dimethylphenylzinc iodide, making it a valuable tool for late-stage functionalization in the synthesis of pharmaceuticals and other complex organic molecules.

| Tolerated Functional Group | Reaction Type | Observation | Reference |

|---|---|---|---|

| Esters | Negishi Coupling | Well-tolerated in acylative and standard cross-coupling. | dp.tech |

| Chlorides | Negishi Coupling | Aryl chlorides can be present on the coupling partner. | dp.tech |

| Nitro Groups | Negishi Coupling | Process tolerates nitro groups on the aryl halide partner. | researchgate.net |

| Amines & Amides | Negishi Coupling | Protected amines and amides are well-tolerated. | nih.gov |

| Heterocycles | Negishi Coupling | Coupling with heteroaryl rings (e.g., thiophene, furan, indole) proceeds efficiently. | dp.techresearchgate.net |

| Alkenes & Alkynes | Negishi Coupling | These unsaturated groups are compatible with the reaction conditions. | nih.gov |

Development of Sustainable and Green Methodologies

In line with the principles of green chemistry, significant effort is being directed towards developing more sustainable synthetic methods involving organozinc reagents.

Traditionally, organometallic reactions are conducted in anhydrous organic solvents due to the sensitivity of the reagents to water. wikipedia.org However, performing reactions in water is highly desirable as it is a cheap, non-toxic, and non-flammable solvent. Recent breakthroughs have shown that palladium-catalyzed Negishi cross-coupling reactions with organozinc compounds can be successfully performed in bulk water. nih.gov These reactions can proceed under mild conditions (room temperature), in the open air, and exhibit high chemoselectivity and excellent yields in very short reaction times. nih.gov This approach not only enhances the safety and environmental profile of the reaction but also simplifies the process, with potential for easy recycling of the catalyst and aqueous medium. nih.govorganic-chemistry.org

Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce chemical reactions, represents a powerful green chemistry tool by minimizing or eliminating the need for solvents. researchgate.net This solvent-free approach is gaining traction for the synthesis of organometallic reagents and for conducting cross-coupling reactions. wikipedia.org The efficiency and environmental benefits of mechanochemical procedures establish them as prominent green techniques. researchgate.net While solution-based synthesis of certain metal iodides can be difficult, mechanochemical methods provide a facile and high-yielding alternative. dntb.gov.ua This technique is particularly advantageous for reactions involving solid starting materials and can enable multicomponent reactions that are not feasible in traditional solution-based processes. researchgate.net

Flow Chemistry Applications and Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include superior control over reaction parameters (temperature, pressure, mixing), enhanced heat and mass transfer, improved safety, and greater efficiency. vapourtec.comdp.tech

The application of flow chemistry to reactions involving organozinc reagents is a key area of process intensification. researchgate.netfrontiersin.org Due to their potential instability and the exothermicity of their formation, the on-demand synthesis of organozinc reagents like 3,5-dimethylphenylzinc iodide in a flow system is particularly advantageous. researchgate.netresearchgate.net This approach avoids the need to store large quantities of the sensitive reagent and allows for its immediate use in a subsequent "telescoped" reaction, such as a Negishi coupling. researchgate.netresearchgate.net The precise control offered by flow reactors can lead to a broader functional group tolerance and a wider substrate scope. researchgate.net This technology is poised to move complex syntheses involving organozinc reagents from the laboratory to an industrial scale with greater safety and productivity. dp.techresearchgate.net

Emerging Catalytic Systems and Ligand Design for Enhanced Performance

The performance of cross-coupling reactions with 3,5-dimethylphenylzinc iodide is intrinsically linked to the catalyst system employed. Research is continuously focused on designing new palladium and nickel catalysts and ligands to overcome existing limitations, such as coupling sterically hindered partners or activating less reactive aryl chlorides. nih.govwikipedia.org

Advanced Ligands: The development of sophisticated ligands is crucial for enhancing catalyst activity and selectivity.

Biarylphosphine Ligands: Ligands such as CPhos have been developed to effectively promote the Negishi coupling of secondary alkylzinc halides with challenging aryl bromides. nih.govmit.edu These ligands are designed to favor the desired reductive elimination step over side reactions like β-hydride elimination. nih.govmit.edu

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful, electron-rich ligands for both palladium and nickel catalysts. researchgate.net Bulky NHC ligands like IPr and IPent have proven highly effective in Negishi couplings. researchgate.netrsc.org For instance, the Pd-PEPPSI-IPent catalyst has shown excellent performance in coupling secondary alkylzinc reagents with a wide variety of aryl and heteroaryl halides, significantly reducing the formation of isomeric byproducts. rsc.org NHC-based palladium catalysts have also enabled the first successful room-temperature Negishi cross-coupling of two different alkyl centers. organic-chemistry.org Furthermore, bulky chiral NHC ligands have been key to achieving high reactivity and enantioselectivity in enantioconvergent couplings. chemrxiv.org

These emerging systems allow for reactions to be conducted under milder conditions, with lower catalyst loadings, and with a broader range of substrates, including those with significant steric hindrance. researchgate.net

| Catalyst System | Key Feature | Application | Reference |

|---|---|---|---|

| Pd / CPhos | Biaryldialkylphosphine ligand. | Effectively suppresses β-hydride elimination in couplings with secondary alkylzinc halides. | nih.govmit.edu |

| Pd-PEPPSI-IPent | Highly-hindered N-Heterocyclic Carbene (NHC) ligand. | Reduces isomeric byproducts in couplings with secondary alkylzinc reagents and various aryl/heteroaryl halides. | rsc.org |

| Pd / IPr | N-Heterocyclic Carbene (NHC) ligand. | Enables challenging sp³-sp³ cross-couplings at room temperature. | organic-chemistry.org |

| Pd / Chiral NHC | Bulky, C2-symmetric chiral NHC ligand. | Achieves high enantioselectivity in enantioconvergent Negishi couplings. | chemrxiv.org |

Integration with Other Organometallic Reagents and Cascade Processes

The synthetic utility of 3,5-dimethylphenylzinc iodide is significantly enhanced through its integration with other organometallic reagents, enabling complex cascade processes. These one-pot reactions, which involve sequential transformations without isolating intermediates, provide a powerful strategy for efficiently constructing intricate molecular architectures.

A key area of this research is the participation of organozinc reagents like 3,5-dimethylphenylzinc iodide in palladium-catalyzed tandem reactions. For instance, a Negishi cross-coupling reaction can be the initial step, with the resulting product undergoing further transformations such as intramolecular cyclization or coupling with another organometallic partner within the same reaction vessel. This methodology has proven valuable for synthesizing polycyclic aromatic hydrocarbons.

Furthermore, the combination of 3,5-dimethylphenylzinc iodide with other organometallic compounds, such as organocuprates, can unlock new reactivity pathways. The transmetalation from the organozinc to a different metal center can alter the selectivity and efficiency of subsequent bond-forming steps, a particularly useful feature in stereoselective synthesis. A notable advancement is the development of a hybrid transition metal/radical process that couples organozinc reagents, alkyl iodides, and alkenylboron reagents in an enantioselective manner. nih.gov This reaction proceeds through a tandem radical addition/cross-coupling cascade, offering a method for constructing complex and densely functionalized molecules. nih.gov

The Barbier reaction represents another valuable one-pot process where the organozinc reagent is generated in the presence of a carbonyl substrate. wikipedia.org This approach is advantageous as it circumvents the need for pre-formation of the organometallic reagent and can often be conducted in less stringent, even aqueous, conditions. wikipedia.org

| Reaction Type | Key Features | Resulting Products |

| Palladium-Catalyzed Tandem Reactions | One-pot, sequential transformations; often initiated by Negishi coupling. | Polycyclic aromatic hydrocarbons, complex organic scaffolds. |

| Hybrid Radical/Transition Metal Processes | Enantioselective coupling of organozinc reagents, alkyl iodides, and alkenylboron reagents. nih.gov | Densely functionalized, stereochemically-defined organoboron compounds. nih.gov |

| Barbier Reaction | In situ generation of the organozinc reagent in the presence of a carbonyl substrate. wikipedia.org | Primary, secondary, or tertiary alcohols. wikipedia.org |

Unexplored Reactivity Patterns and Mechanistic Hypotheses

Despite its established applications, the full reactive potential of 3,5-dimethylphenylzinc iodide remains an active area of investigation, with research focusing on novel reactivity and the underlying reaction mechanisms.

A significant frontier is the exploration of radical-mediated reactions involving organozinc reagents. While traditionally viewed as nucleophiles in polar reactions, recent studies have shown that organozinc compounds can act as precursors to alkyl radicals under photoredox catalysis conditions. zioc.ru This discovery opens up new avenues for their use in free-radical transformations. zioc.ru Experimental evidence, including radical-clock experiments, suggests that the formation of organozinc reagents from zinc metal and alkyl iodides can proceed through single-electron transfer (SET) pathways. nih.gov The exploration of these radical pathways could lead to new synthetic methods that are complementary to traditional cross-coupling reactions.

The influence of the reaction medium on the reactivity of 3,5-dimethylphenylzinc iodide is another area of interest. The use of non-traditional solvents could offer unique advantages in terms of reactivity, selectivity, and catalyst recycling. The coordination environment around the organozinc reagent, which is influenced by the solvent, is critical as it dictates the reagent's downstream reactivity. nih.gov For example, polar aprotic solvents were initially considered necessary for the formation of organozinc reagents, a requirement that was later circumvented by the use of additives like lithium chloride in THF. nih.gov

Mechanistic investigations are also focused on elucidating the finer details of well-known reactions. For instance, while the general catalytic cycle of the Negishi coupling is understood, the precise roles of ligands, additives, and byproducts are still being studied. High-level ab initio theoretical studies are being employed to understand the activation of the C-I bond in methyl iodide by atomic zinc to form methylzinc iodide, providing deeper insights into the formation mechanism of these reagents. researchgate.net In palladium-catalyzed reactions, it has been found that iodide can enhance catalysis through the formation of an iodide-bridged binuclear palladium complex, which can accelerate the catalytic cycle. nih.gov This understanding of how different components of the reaction mixture influence the catalytic process is crucial for designing more efficient and selective synthetic transformations.

| Research Area | Focus | Potential Impact |

| Radical-Mediated Reactions | Exploring single-electron transfer (SET) pathways and photoredox catalysis. zioc.runih.gov | Development of new, complementary C-C bond formation strategies. |

| Non-Traditional Solvent Systems | Investigating the influence of solvents like ionic liquids on reactivity and selectivity. nih.gov | Improved reaction efficiency, catalyst recycling, and novel reactivity. |

| Mechanistic Elucidation | Using computational and experimental methods to understand reaction pathways and the roles of additives. researchgate.netnih.gov | Rational design of more efficient and selective catalysts and reaction conditions. |

Q & A

Q. What are the optimal synthetic protocols for preparing 3,5-dimethylphenylzinc iodide 0.5M, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves transmetallation or direct insertion of zinc into the aryl iodide precursor under inert atmospheres. Key parameters include:

- Solvent choice : Ethers (e.g., THF) enhance solubility and reactivity .

- Temperature : Controlled at −20°C to 0°C to minimize side reactions .

- Zinc activation : Pre-treatment with 1,2-dibromoethane or iodine improves reactivity .

- Concentration : A 0.5M solution balances stability and reactivity for downstream applications.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 0°C | Prevents decomposition |

| Solvent | Dry THF | Enhances solubility |

| Zinc Purity | >99.9% | Reduces impurities |

Q. What handling and storage conditions are critical for maintaining the stability of 3,5-dimethylphenylzinc iodide 0.5M?

- Methodological Answer :

- Storage : Store in flame-sealed ampules under argon at 0–6°C to prevent hydrolysis/oxidation .

- Handling : Use Schlenk lines or gloveboxes for transfers. Pre-dry glassware at 120°C .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents (e.g., water, alcohols) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm aryl-zinc bonding via absence of protons on the zinc-bound carbon (δ ~0 ppm for Zn-C) .

- ICP-OES : Quantify zinc content (expected ~12.5% w/w for 0.5M solutions) .

- Iodometric titration : Determine iodide content by oxidizing I⁻ to I₂ with HNO₃, followed by starch indicator .

Advanced Research Questions

Q. How does 3,5-dimethylphenylzinc iodide 0.5M perform in cross-coupling reactions compared to other organozinc reagents?

- Methodological Answer :

- Reactivity : The electron-donating 3,5-dimethyl groups enhance nucleophilicity in Negishi couplings. Compare turnover frequencies (TOF) using Pd(PPh₃)₄ catalysis in THF .

- Side reactions : Monitor for homo-coupling (e.g., biphenyl byproducts) via GC-MS. Use sub-stoichiometric CuI to suppress such pathways .

Q. What are the decomposition pathways of this compound under varying atmospheric and solvent conditions?

- Methodological Answer :

- Moisture sensitivity : Hydrolysis generates Zn(OH)₂ and 3,5-dimethylphenol; track via FTIR (loss of Zn-C stretch at ~450 cm⁻¹) .

- Oxidative stability : Expose to controlled O₂ levels; quantify peroxide formation using iodometric assays .

Table 2 : Stability Under Controlled Conditions

| Condition | Decomposition Rate (24h) | Primary Byproduct |

|---|---|---|

| Dry Ar, 4°C | <1% | None |

| Ambient moisture | >95% | Zn(OH)₂ |

Q. How can mechanistic studies elucidate the role of solvent coordination in its reactivity?

- Methodological Answer :

- Solvent effects : Compare reaction rates in THF (coordinating) vs. toluene (non-coordinating) using kinetic profiling .

- DFT calculations : Model Zn-solvent interactions to predict activation energies for transmetallation steps .

Q. How should researchers address contradictions in reported yields for reactions involving this reagent?

- Methodological Answer :

- Troubleshooting :

Verify zinc purity via ICP-OES; impurities >0.1% reduce yields .

Standardize substrate ratios (e.g., 1:1.2 aryl halide:Zn) to avoid excess reagent decomposition .

Replicate conditions from divergent studies to isolate variables (e.g., trace O₂ levels) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro